molecular formula C42H33N3 B2600813 4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline CAS No. 1400987-00-9

4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline

Cat. No.: B2600813
CAS No.: 1400987-00-9
M. Wt: 579.747
InChI Key: QEDIHRCMTOLXBO-UHFFFAOYSA-N
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Description

4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline is a complex organic compound with a molecular formula of C42H33N3. This compound is characterized by its multiple aromatic rings and amino groups, making it a significant molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline typically involves multiple steps of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce nitro groups to amino groups.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline is unique due to its highly conjugated structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials and in studies of molecular interactions.

Properties

IUPAC Name

4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H33N3/c43-40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(44)22-16-32)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(45)24-18-33/h1-27H,43-45H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDIHRCMTOLXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N)C6=CC=C(C=C6)C7=CC=C(C=C7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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